An In-Depth Technical Guide to 4-Bromo-1-methyl-1H-pyrazol-3-amine (CAS: 146941-72-2)
An In-Depth Technical Guide to 4-Bromo-1-methyl-1H-pyrazol-3-amine (CAS: 146941-72-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1-methyl-1H-pyrazol-3-amine is a substituted pyrazole derivative that has emerged as a valuable building block in medicinal chemistry. Its unique structural features, including the reactive bromine atom and the amine group on the pyrazole core, make it a versatile synthon for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the discovery of modulators for key biological targets.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Bromo-1-methyl-1H-pyrazol-3-amine is presented in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 146941-72-2 | N/A |
| Molecular Formula | C₄H₆BrN₃ | N/A |
| Molecular Weight | 176.01 g/mol | N/A |
| Melting Point | 90 °C | [1] |
| Boiling Point (Predicted) | 274.6 ± 20.0 °C | [1] |
| Density (Predicted) | 1.91 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 1.98 ± 0.10 | [1] |
| Physical Form | Solid | [2] |
| Storage Temperature | 2-8°C, protect from light | [1][2] |
Synthesis and Reactivity
4-Bromo-1-methyl-1H-pyrazol-3-amine is a key intermediate whose reactivity is primarily centered around its amino group and the bromine substituent. These functional groups allow for a variety of chemical transformations, making it a valuable scaffold in the synthesis of more complex molecules.
General Reactivity
The amino group can undergo a range of reactions, including acylation, alkylation, and diazotization. The bromine atom, being on an electron-rich pyrazole ring, is susceptible to displacement via nucleophilic aromatic substitution or can participate in metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings.
Experimental Protocols
Detailed experimental protocols for the utilization of 4-Bromo-1-methyl-1H-pyrazol-3-amine in the synthesis of advanced intermediates and potential drug candidates have been described in the patent literature.
Protocol 1: Synthesis of (4-Bromo-1-methyl-1H-pyrazol-3-yl)-(5-trifluoromethyl-pyrimidin-2-yl)-amine [3][4]
This protocol describes a nucleophilic aromatic substitution reaction where the amino group of 4-Bromo-1-methyl-1H-pyrazol-3-amine displaces a leaving group on a pyrimidine ring.
-
Reaction: 2-Chloro-5-(trifluoromethyl)pyrimidine is reacted with 4-Bromo-1-methyl-1H-pyrazol-3-amine.
-
Reagents and Conditions: The reaction is typically carried out in the presence of a base, such as sodium hydride, in an inert solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature.
-
Product: The resulting product is (4-Bromo-1-methyl-1H-pyrazol-3-yl)-(5-trifluoromethyl-pyrimidin-2-yl)-amine.
-
Analytical Data: The product can be characterized by mass spectrometry. For a similar compound, (4-Bromo-1-methyl-1H-pyrazol-3-yl)-(5-bromo-pyrimidin-2-yl)-amine, the mass spectrum (ISP) shows peaks at m/z 339.1 ([{⁸¹Br}M+H]⁺) and 337.2 ([{⁷⁹Br}M+H]⁺).[3][4]
Protocol 2: Diazotization and Further Functionalization [5]
This protocol outlines a two-step process starting with the diazotization of the amino group, followed by a coupling reaction to introduce a difluoromethyl group.
-
Step 1: Diazotization
-
Reagents and Conditions: 4-Bromo-1-methyl-1H-pyrazol-3-amine is treated with an aqueous solution of sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at a low temperature (-5 to 5 °C).
-
Intermediate: This reaction forms a transient diazonium salt intermediate.
-
-
Step 2: Coupling Reaction
-
Reagents and Conditions: The diazonium salt solution is then reacted with a suitable coupling partner. For example, to introduce a difluoromethyl group, the intermediate is coupled with potassium difluoromethyl trifluoroborate (KDFMT) in the presence of a copper(I) oxide (Cu₂O) catalyst.[6]
-
Yield: This two-step process has been reported to have a high yield. For instance, the conversion of 4-bromo-1-methyl-1H-pyrazol-3-amine to 4-bromo-1-(difluoromethyl)-1H-pyrazole via this route can achieve a yield of 88.2%.[6]
-
Applications in Drug Discovery
4-Bromo-1-methyl-1H-pyrazol-3-amine is a key starting material for the synthesis of compounds targeting various biological systems, most notably as modulators of Trace Amine-Associated Receptors (TAARs).
Modulators of Trace Amine-Associated Receptor 1 (TAAR1)
Derivatives of 4-Bromo-1-methyl-1H-pyrazol-3-amine have been investigated as modulators of TAAR1, a G-protein coupled receptor implicated in a variety of neurological and psychiatric disorders.[3][4][7] Activation of TAAR1 can modulate dopaminergic and serotonergic systems, making it a promising target for the treatment of conditions such as schizophrenia, depression, and substance abuse disorders.[1][8][9]
The general synthetic approach involves coupling 4-Bromo-1-methyl-1H-pyrazol-3-amine with a substituted pyrimidine, followed by further modifications. The resulting compounds are being explored for their potential as novel antipsychotics and antidepressants.[3][4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the synthetic workflows and the potential signaling pathway associated with the therapeutic target of compounds derived from 4-Bromo-1-methyl-1H-pyrazol-3-amine.
Caption: Synthetic workflow for the preparation of TAAR1 modulators.
Caption: Simplified potential signaling cascade following TAAR1 activation.
Conclusion
4-Bromo-1-methyl-1H-pyrazol-3-amine is a valuable and versatile building block for the synthesis of novel, biologically active compounds. Its utility has been demonstrated in the development of modulators for the TAAR1 receptor, highlighting its potential in the discovery of new treatments for a range of central nervous system disorders. The synthetic protocols outlined in this guide provide a foundation for researchers to explore the chemical space around this promising scaffold further. As research into TAAR1 and other targets continues, the importance of 4-Bromo-1-methyl-1H-pyrazol-3-amine in medicinal chemistry is likely to grow.
References
- 1. Elucidating the molecular pharmacology of trace amine‐associated receptor 1 to advance antipsychotic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 3. WO2022053541A1 - Compounds for use as appetite suppressant - Google Patents [patents.google.com]
- 4. WO2012126922A1 - Heterocyclic amine derivatives - Google Patents [patents.google.com]
- 5. EP3802492A1 - Composés utiles dans le traitement de troubles associés à ras mutant - Google Patents [patents.google.com]
- 6. US9452980B2 - Substituted benzamides - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. TAAR1 and Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
